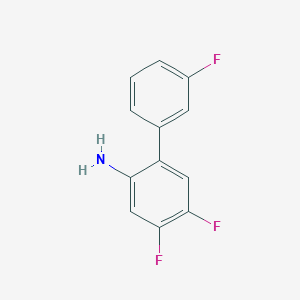
5-(3-Fluorophenyl)-2-methylbenzoic acid
説明
5-(3-Fluorophenyl)-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluorophenylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at elevated temperatures.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 3-fluorophenylbenzene with a halogenated methylbenzoic acid under palladium-catalyzed conditions. This reaction is performed in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitution may involve nucleophiles such as ammonia (NH₃).
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
5-(3-Fluorophenyl)-2-methylbenzoic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5-(3-Fluorophenyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.
類似化合物との比較
3-Fluorophenylacetic Acid: Similar structure but lacks the methyl group.
2-Methylbenzoic Acid: Similar structure but lacks the fluorine atom.
5-(3-Fluorophenyl)benzoic Acid: Similar structure but different position of the fluorine atom.
Uniqueness: 5-(3-Fluorophenyl)-2-methylbenzoic acid is unique due to the combination of the fluorine atom and the methyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
5-(3-fluorophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)14(16)17)10-3-2-4-12(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMLGNFSISBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837936.png)

![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)


